N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
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Overview
Description
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester is an aromatic ether.
Scientific Research Applications
Chemical Synthesis and Compound Formation
- Research on compounds similar to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester has focused on the formation of various chemical structures and their potential applications. For instance, Abdulmalic et al. (2013) explored the reaction of methyl amine with diethyl ester, resulting in the creation of multiple compounds, demonstrating the complexity and potential of such reactions in synthesizing new chemicals (Abdulmalic et al., 2013).
Pharmacological Research
- The pharmacological potential of carbamic esters, which are structurally related to this compound, has been examined. Aeschlimann and Reinert (1931) studied a series of carbamic esters for their physiological effects, suggesting their potential in pharmacological applications (Aeschlimann & Reinert, 1931).
Biological Activity and Sensing Applications
- Compounds structurally related to this compound have been investigated for biological activities and sensing applications. For example, Meng et al. (2018) synthesized a fluorescence chemosensor based on a similar structure, showing its utility in detecting ions like Cu2+ in biological systems (Meng et al., 2018).
Biodegradation Studies
- Owen et al. (1996) conducted research on the biodegradation of low-molecular-weight compounds including N-tolylcarbamate, which shares similarities with the compound . This study provides insights into the environmental and ecological impacts of such chemicals (Owen et al., 1996).
Properties
Molecular Formula |
C16H22N2O3S2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-methylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-18(5-2)16(22)23-11-10-14(19)17-15(20)21-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,20) |
InChI Key |
OBDCJJZZJUNMCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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